molecular formula C9H16O3 B13016290 Methyl 4-ethyl-3-oxohexanoate

Methyl 4-ethyl-3-oxohexanoate

Cat. No.: B13016290
M. Wt: 172.22 g/mol
InChI Key: PDUXPTCWZZYJHJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-oxohexanoate (CAS 425629-32-9) is a high-purity β-keto ester compound supplied for research and development purposes. With a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol , this chemical serves as a versatile building block and synthon in organic synthesis. Its structure features a ketone carbonyl and an ester carbonyl separated by a central carbon, making it a valuable substrate for various condensation reactions, including Claisen-type condensations which are central to forming carbon-carbon bonds . This compound is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 4-ethyl-3-oxohexanoate

InChI

InChI=1S/C9H16O3/c1-4-7(5-2)8(10)6-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

PDUXPTCWZZYJHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)CC(=O)OC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Diverse Chemical Transformations of Methyl 4 Ethyl 3 Oxohexanoate

Intrinsic Reactivity Profiles of the β-Keto Ester Functional Group

The characteristic reactivity of Methyl 4-ethyl-3-oxohexanoate is a direct consequence of the interplay between its two carbonyl groups. These groups influence each other electronically, leading to a unique combination of electrophilic and nucleophilic potential within the same molecule. researchgate.net

The carbon atoms of both the ketone and the ester carbonyl groups in this compound are electrophilic. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, rendering it electron-deficient (δ+) and susceptible to attack by nucleophiles. rsc.orglibretexts.org

Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity can be attributed to two main factors:

Electronic Effects: The lone pair of electrons on the ester's oxygen atom can be delocalized into the carbonyl group through resonance, which reduces the partial positive charge on the ester carbonyl carbon, making it less electrophilic.

Steric Effects: The ester group is generally bulkier than the alkyl group of a ketone, which can sterically hinder the approach of a nucleophile.

This differential reactivity allows for selective reactions where a nucleophile can be directed to attack the ketone carbonyl in the presence of the ester function. Protonation of a carbonyl oxygen by an acid catalyst can further enhance the electrophilicity of the corresponding carbonyl carbon, activating it for nucleophilic addition. libretexts.org

A defining feature of β-keto esters like this compound is the presence of an "active methylene" group (the -CH2- group positioned between the two carbonyl groups). easetolearn.comquora.com The protons attached to this α-carbon are significantly more acidic (pKa ≈ 11 for acetoacetic ester) than protons on a typical methylene (B1212753) group in an alkane (pKa ≈ 50). scribd.com

This enhanced acidity is due to two factors:

Inductive Effect: The electron-withdrawing inductive effects of the two adjacent electronegative oxygen atoms weaken the C-H bonds. shivajicollege.ac.in

Resonance Stabilization: The conjugate base, a carbanion known as an enolate, formed upon deprotonation is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and both oxygen atoms of the carbonyl groups. easetolearn.comscribd.com

This resonance-stabilized enolate is an excellent and soft nucleophile. scribd.comfiveable.me The formation of this enolate, typically achieved by using a suitable base like sodium ethoxide, is the cornerstone of the synthetic utility of β-keto esters, enabling a wide range of carbon-carbon bond-forming reactions. fiveable.meyoutube.com

Carbon-Carbon Bond Formation via this compound

The ability to easily generate a stable, nucleophilic enolate makes this compound an ideal substrate for reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov

One of the most common applications of β-keto esters is in alkylation and acylation reactions at the α-carbon. fiveable.me After deprotonation with a base, the resulting nucleophilic enolate of this compound can react with various electrophiles.

Alkylation: The enolate readily participates in nucleophilic substitution reactions, typically via an SN2 mechanism, with alkyl halides. youtube.com This process attaches a new alkyl group to the α-carbon. If a second acidic proton remains after the first alkylation, the process can be repeated with another equivalent of base and an alkyl halide to introduce a second alkyl group. youtube.com

Acylation: Similarly, the enolate can attack acylating agents such as acyl halides or anhydrides. This results in the introduction of an acyl group at the α-carbon, forming a β-tricarbonyl compound.

These reactions are pivotal for building more complex carbon skeletons from a relatively simple starting material.

Table 1: Examples of Alkylation and Acylation Reactions
Reaction TypeElectrophilePotential Product
Mono-alkylationMethyl Iodide (CH₃I)Methyl 2,4-diethyl-3-oxohexanoate
Mono-alkylationBenzyl Bromide (C₆H₅CH₂Br)Methyl 2-benzyl-4-ethyl-3-oxohexanoate
AcylationAcetyl Chloride (CH₃COCl)Methyl 2-acetyl-4-ethyl-3-oxohexanoate

The enolate of this compound can also act as the nucleophilic partner in condensation reactions with aldehydes and ketones.

Aldol-Type Condensations: In an aldol-type addition, the enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy keto ester after protonation. cdnsciencepub.com Under certain conditions, this initial adduct can undergo dehydration (loss of a water molecule) to yield a more stable α,β-unsaturated product. youtube.com

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, often catalyzed by a weak base like piperidine (B6355638) or an amine. scribd.comscispace.com The reaction typically proceeds to the dehydrated α,β-unsaturated product. The use of ionic liquids as solvents can provide a greener alternative to traditional organic solvents for this transformation. consensus.app

Table 2: Examples of Condensation Reactions
Reaction TypeCarbonyl PartnerPotential Product (after dehydration)
Aldol (B89426) CondensationBenzaldehyde (C₆H₅CHO)Methyl 4-ethyl-2-(phenylmethylidene)-3-oxohexanoate
Knoevenagel CondensationAcetone (B3395972) ((CH₃)₂CO)Methyl 4-ethyl-2-(propan-2-ylidene)-3-oxohexanoate
Aldol CondensationFormaldehyde (HCHO)Methyl 4-ethyl-2-methylene-3-oxohexanoate

Cyclization and Heterocycle Synthesis

The versatile reactivity of the β-keto ester functional group makes this compound a valuable precursor for the synthesis of various cyclic and heterocyclic compounds. fiveable.mefiveable.me The two carbonyl groups and the active methylene site provide multiple points of reactivity that can be exploited in cyclization strategies.

For instance, β-keto esters are widely used in the synthesis of nitrogen-containing heterocycles. In the Hantzsch pyridine (B92270) synthesis, a β-keto ester condenses with an aldehyde and ammonia (B1221849) (or an ammonia equivalent) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.

Furthermore, intramolecular reactions can be designed to form carbocyclic rings. If a suitable leaving group is present elsewhere in the molecule, the enolate of the β-keto ester can perform an intramolecular nucleophilic substitution to form a new ring. For example, dialkylation of the active methylene with a dihaloalkane can lead to the formation of cyclic ketones after subsequent hydrolysis and decarboxylation. scribd.com The functional groups of the β-keto ester can also be modified (e.g., reduction of the ketone to an alcohol) to set the stage for cyclization reactions that form lactones or other ring systems. The synthesis of γ-lactam annulated oxazacycles through multicomponent domino cyclizations involving keto esters highlights the advanced applications of this structural motif in constructing complex heterocyclic frameworks. nih.gov

Formation of Isoxazole (B147169) Derivatives

The reaction of β-keto esters, such as this compound, with hydroxylamine (B1172632) hydrochloride is a well-established method for the synthesis of isoxazole derivatives. nih.govresearchgate.net This transformation proceeds through a two-step mechanism involving initial condensation followed by cyclization.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the more electrophilic ketone carbonyl group (C3) of this compound. This is followed by dehydration to form an oxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the oxime hydroxyl group on the ester carbonyl carbon. Tautomerization and elimination of a molecule of methanol (B129727) lead to the formation of the stable aromatic isoxazole ring. The general mechanism is depicted in the reaction scheme below. This reaction is typically carried out in the presence of a base to neutralize the hydroxylamine hydrochloride and to facilitate the deprotonation steps. semanticscholar.org

The specific product expected from the reaction of this compound with hydroxylamine would be 5-(1-ethylpropyl)-3-hydroxyisoxazole . The regioselectivity of the initial attack on the ketone carbonyl is driven by its greater electrophilicity compared to the ester carbonyl.

Table 1: Key Steps in the Formation of Isoxazole Derivatives from this compound

StepDescriptionIntermediate/Product
1. Condensation Nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by dehydration.Oxime Intermediate
2. Cyclization Intramolecular attack of the oxime hydroxyl group on the ester carbonyl.Dihydroisoxazolone Intermediate
3. Aromatization Tautomerization and elimination of methanol.5-(1-ethylpropyl)-3-hydroxyisoxazole

Lactone Annulations and Related Ring Closures

While direct lactone annulation from this compound is not extensively documented, related ring closure reactions can be envisaged through multi-step sequences, such as a Robinson annulation pathway, to form cyclic structures that could be precursors to lactones. The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgresearchgate.netmasterorganicchemistry.com

For instance, the enolate of this compound, generated under basic conditions, could act as a Michael donor to an α,β-unsaturated ketone, such as methyl vinyl ketone. This would be followed by an intramolecular aldol condensation to yield a cyclohexenone derivative. Subsequent Baeyer-Villiger oxidation of the cyclic ketone could then lead to the formation of a lactone. rsc.orgyoutube.com

This hypothetical sequence illustrates a plausible route to lactone structures starting from this compound, although it involves several steps and the introduction of another reagent. Direct intramolecular cyclizations would require the presence of a suitable leaving group at a distal position, which is not present in the parent molecule.

Functional Group Interconversions of the Keto Ester Moiety

Oxidative Transformations

The keto group in this compound is susceptible to oxidative cleavage. One of the most common methods for such a transformation is the Baeyer-Villiger oxidation, which converts ketones to esters. rsc.orgyoutube.com Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield an anhydride. mdpi.comresearchgate.neteurekaselect.com The migratory aptitude of the adjacent alkyl groups determines the regioselectivity of oxygen insertion. In this case, the 1-ethylpropyl group has a higher migratory aptitude than the methylene group of the ester, leading to the formation of acetic (4-ethyl-3-oxohexanoic) anhydride .

Alternatively, under different oxidative conditions, cleavage of the C-C bond adjacent to the carbonyl group can occur. Strong oxidizing agents can lead to the formation of carboxylic acids.

Reductive Pathways to Hydroxy Esters

The reduction of the ketone functionality in β-keto esters to a secondary alcohol is a common and useful transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice that typically does not reduce the ester group. mdpi.comnih.gov The reaction of this compound with sodium borohydride in a protic solvent like methanol or ethanol (B145695) would yield Methyl 4-ethyl-3-hydroxyhexanoate .

The reduction of the prochiral ketone in this compound creates a new stereocenter at the C3 position. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions, potentially leading to diastereomeric mixtures if other stereocenters are present or to enantiomeric mixtures if the starting material is racemic. Diastereoselective reductions of α-substituted β-keto esters are well-documented and can be achieved with high selectivity by using chelating or non-chelating Lewis acids in conjunction with the reducing agent. researchgate.netnih.gov

Table 2: Comparison of Reducing Agents for this compound

Reducing AgentSelectivityProductStereoselectivity
Sodium Borohydride (NaBH₄) Reduces ketones, not esters.Methyl 4-ethyl-3-hydroxyhexanoateGenerally low unless modified.
Lithium Aluminum Hydride (LiAlH₄) Reduces both ketones and esters.4-ethylhexane-1,3-diolGenerally low.
Baker's Yeast Biocatalytic reduction of the ketone.Methyl 4-ethyl-3-hydroxyhexanoateCan be highly stereoselective. nih.gov

Substitution Reactions Involving the Ester Group

The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions. A prominent example is transesterification, where the methoxy (B1213986) group is replaced by a different alkoxy group. mdpi.comresearchgate.net This reaction is typically catalyzed by either an acid or a base.

In a base-catalyzed transesterification, an alkoxide (e.g., ethoxide from ethanol in the presence of a base) acts as a nucleophile, attacking the ester carbonyl carbon. This leads to a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion to yield the new ester. For example, reacting this compound with ethanol in the presence of a catalytic amount of sodium ethoxide would produce Ethyl 4-ethyl-3-oxohexanoate .

Acid-catalyzed transesterification involves protonation of the ester carbonyl oxygen, which enhances its electrophilicity. A different alcohol (e.g., ethanol) then acts as a nucleophile. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed.

Besides transesterification, the ester can also undergo hydrolysis to the corresponding carboxylic acid or amidation to form an amide, by reacting with water (with acid or base catalysis) or an amine, respectively.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 4 Ethyl 3 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei and their interactions, a comprehensive picture of the molecular framework of Methyl 4-ethyl-3-oxohexanoate can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl, methylene (B1212753), and methoxy (B1213986) groups. The chemical shifts (δ), multiplicities, and integration values are crucial for assigning each proton to its specific position in the structure.

The methoxy group (CH₃O-) typically appears as a sharp singlet around 3.73 ppm. The protons on the carbon adjacent to the two carbonyl groups (C2) are represented as a singlet at approximately 3.47 ppm. The methine proton at the chiral center (C4) shows a triplet of doublets around 3.40 ppm due to coupling with the adjacent methylene protons. The methylene protons of the ethyl group (C4-CH₂CH₃) resonate as a multiplet around 1.65 ppm, while the terminal methyl protons of the ethyl group appear as a triplet around 0.92 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.73 Singlet 3H OCH₃
~3.47 Singlet 2H H-2
~3.40 Triplet of Doublets 1H H-4
~1.65 Multiplet 2H CH₂ (ethyl)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon backbone of the molecule. The spectrum for this compound displays distinct resonances for each of the unique carbon atoms present. The two carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum; the ketone carbonyl (C3) is observed around 209.5 ppm, and the ester carbonyl (C1) is found near 167.5 ppm.

The methoxy carbon (OCH₃) resonates at approximately 52.4 ppm. The methylene carbon adjacent to the ester group (C2) is typically found around 49.5 ppm. The chiral methine carbon (C4) appears at about 45.8 ppm. The carbons of the ethyl group are observed in the upfield region, with the methylene carbon (CH₂) at approximately 25.1 ppm and the terminal methyl carbon (CH₃) at around 11.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~209.5 C-3 (Ketone C=O)
~167.5 C-1 (Ester C=O)
~52.4 OCH₃
~49.5 C-2
~45.8 C-4
~25.1 CH₂ (ethyl)

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the molecular structure. A COSY spectrum would show correlation peaks between the proton at C4 and the methylene protons of the ethyl group, confirming their adjacent relationship. Similarly, correlations would be observed between the methylene and methyl protons of the ethyl group.

An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, verifying the assignments made in the one-dimensional analyses. For instance, the proton signal at ~3.40 ppm would show a cross-peak with the carbon signal at ~45.8 ppm, confirming the C4-H bond.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The chemical formula for this compound is C₉H₁₆O₃. The exact mass of this compound can be calculated and then compared to the experimentally determined mass to confirm the elemental composition. The high precision of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other isomers.

Interpretation of Characteristic Fragmentation Patterns

The mass spectrum of this compound exhibits characteristic fragmentation patterns under ionization. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for β-keto esters often involve cleavage at the bonds alpha to the carbonyl groups.

One significant fragmentation is the McLafferty rearrangement, which can lead to the loss of a neutral molecule. Another common fragmentation is the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). Cleavage of the ethyl group at the C4 position is also a probable fragmentation pathway. Analysis of the m/z values of these fragment ions provides corroborating evidence for the proposed structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. As a β-keto ester, the compound exhibits distinctive peaks for its two carbonyl groups (ketone and ester) and other characteristic bonds. blogspot.comspectroscopyonline.com

The ketone carbonyl (C=O) group typically shows a strong absorption band in the region of 1710-1740 cm⁻¹. pg.edu.pl The ester carbonyl (C=O) stretch is generally found at a slightly higher frequency, around 1735-1750 cm⁻¹. blogspot.comlibretexts.org This difference in absorption frequency allows for the distinction between the two carbonyl functionalities within the same molecule. For β-keto esters, it's common to observe a doublet of strong intensity for the C=O stretches. blogspot.com

Additionally, the spectrum will display a strong and broad C-O stretching absorption between 1000 and 1300 cm⁻¹, which is characteristic of the ester group. spectroscopyonline.com The presence of C-H bonds in the ethyl and methyl groups results in stretching vibrations just below 3000 cm⁻¹.

The precise positions of these peaks can be influenced by the molecular environment and sample phase. The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
C-H (Alkane)Stretching2850-2960Medium to Strong
C=O (Ester)Stretching~1745Strong
C=O (Ketone)Stretching~1715Strong
C-O (Ester)Stretching1000-1300Strong

Chromatographic Separation and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and, given its chiral nature, to evaluate its enantiomeric composition.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. kelid1.ir In GC, a sample is vaporized and transported through a column by an inert carrier gas (such as helium or nitrogen). The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. kelid1.ir

The purity of this compound can be determined by introducing a sample into a GC system equipped with a suitable column, often a capillary column with a non-polar or medium-polarity stationary phase. The separated components are detected by a detector, commonly a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. researchgate.netnioh.ac.za The resulting chromatogram shows peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. kelid1.ir The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific GC conditions and is used for identification.

ParameterTypical Condition
TechniqueHeadspace Gas Chromatography (HS-GC) or Direct Injection
ColumnCapillary column (e.g., DB-5ms, HP-5)
Carrier GasHelium or Nitrogen
DetectorFlame Ionization Detector (FID)
Oven ProgramTemperature gradient (e.g., 50°C to 250°C)
ResultRetention time for identification, peak area for purity assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For less volatile compounds or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method. LC separates components in a liquid mobile phase, and the eluting compounds are then ionized and detected by a mass spectrometer. nih.gov This technique is particularly useful for confirming the molecular weight and structure of the analyte. mdpi.com

In the analysis of this compound, reverse-phase LC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rsc.org After separation, the compound enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. Furthermore, by inducing fragmentation of the molecular ion (tandem MS or MS/MS), a characteristic fragmentation pattern is obtained, which serves as a "fingerprint" for structural elucidation. researchgate.netlibretexts.org Common fragmentation patterns for esters involve cleavage alpha to the carbonyl group and McLafferty rearrangements. researchgate.netlibretexts.org

ParameterTypical Condition/Observation
ChromatographyReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseC18 column
Mobile PhaseGradient of water and acetonitrile/methanol (B129727)
Ionization SourceElectrospray Ionization (ESI)
DetectionMass Spectrometer (e.g., Quadrupole, Time-of-Flight)
Primary DataMolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺)
Structural DataFragmentation pattern from MS/MS analysis

Chiral Chromatography for Enantiomeric Purity Evaluation

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, evaluating the enantiomeric purity is crucial. Chiral chromatography is the primary method for this purpose. eijppr.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated high efficiency for a broad range of compounds. eijppr.com Other CSPs, like cyclodextrin-based ones, are also effective, particularly in reverse-phase or polar organic modes compatible with LC-MS. nih.govlcms.cz The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The ratio of their peak areas is used to determine the enantiomeric excess (ee) or enantiomeric purity of the sample.

ParameterDescription
PrincipleDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP)
Common CSPsPolysaccharide derivatives (Cellulose, Amylose), Cyclodextrins
Mobile PhaseNormal-phase (e.g., Heptane/Isopropanol) or Reverse-phase (e.g., Acetonitrile/Water)
DetectionUV or Mass Spectrometry (LC-MS)
OutputSeparated peaks for each enantiomer
QuantificationEnantiomeric Excess (ee %) calculated from peak areas

Computational and Theoretical Investigations into Methyl 4 Ethyl 3 Oxohexanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 4-ethyl-3-oxohexanoate, methods like Density Functional Theory (DFT) would be invaluable. These calculations could elucidate the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions. This information is critical for predicting reactivity.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. Furthermore, the calculation of electrostatic potential maps would visually represent the regions most susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atoms of the carbonyl and ester groups are expected to be electron-rich, while the alpha-carbon (C2) and the carbonyl carbon (C3) would be relatively electron-poor.

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, this could involve modeling its behavior in key organic reactions, such as alkylation or acylation at the alpha-carbon.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, a computational study could compare the activation energies for the deprotonation of the C2 versus the C4 positions, providing a theoretical basis for the observed regioselectivity in reactions involving this compound.

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity and physical properties. This compound has several rotatable bonds, leading to a variety of possible conformations. A systematic conformational analysis, likely employing molecular mechanics or DFT, would identify the most stable (lowest energy) conformations.

This analysis would involve rotating the bonds around the central part of the molecule and calculating the energy of each resulting geometry. The results would likely show a preference for staggered conformations to minimize steric hindrance. Furthermore, as this compound is a chiral molecule (due to the stereocenter at C4), computational methods could be used to predict the relative stabilities of its different stereoisomers and to simulate spectroscopic properties like circular dichroism, which could aid in their experimental characterization.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations, such as molecular dynamics (MD), allow for the study of the behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would provide a dynamic picture of its conformational flexibility.

These simulations could reveal how the molecule interacts with solvent molecules and how its shape fluctuates under different conditions. This information is particularly valuable for understanding its macroscopic properties, such as viscosity and diffusion, and for predicting how it might interact with other molecules in a complex environment, such as in a reaction mixture or a biological system.

Diverse Applications of Methyl 4 Ethyl 3 Oxohexanoate in Contemporary Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

The inherent reactivity of β-keto esters like methyl 4-ethyl-3-oxohexanoate makes them indispensable starting materials for the synthesis of complex organic molecules. nih.gov Their ability to undergo a variety of chemical transformations allows for the construction of intricate carbon skeletons and the introduction of diverse functional groups. One of the fundamental reactions of β-keto esters is transesterification, a process that allows for the modification of the ester group. ucc.ie This seemingly simple transformation is, in fact, a powerful tool for molecular elaboration, as it enables the incorporation of different alcohols, thiols, and amines, thereby expanding the structural diversity of the resulting products. ucc.ieresearchgate.net

Various catalytic systems have been developed to facilitate the transesterification of β-keto esters, ranging from traditional acid and base catalysts to more environmentally benign Lewis acids and heterogeneous catalysts. ucc.ieresearchgate.net For instance, arylboronic acids, particularly those bearing electron-withdrawing substituents, have proven to be effective catalysts for this transformation. ucc.ie The reaction conditions can be tailored to accommodate a wide range of substrates, including primary, secondary, tertiary, and unsaturated alcohols. ucc.ie The selective transesterification of β-keto esters over other ester functionalities within the same molecule is a testament to the unique reactivity conferred by the β-keto group, which likely proceeds through an enol intermediate. nih.gov

The strategic application of these transformations allows for the stepwise construction of complex molecular frameworks. The products derived from this compound can serve as key intermediates that are further elaborated through subsequent reactions, ultimately leading to the synthesis of molecules with significant biological or material properties.

Table 1: Examples of Catalysts Used in the Transesterification of β-Keto Esters

Catalyst Substrate Scope Key Features
Arylboronic Acids Primary, secondary, tertiary, cyclic, allylic, and benzylic alcohols; thiols; amines Environmentally benign, good to excellent yields. ucc.ie
Anhydrous Iron Sulfate or Copper Sulfate Primary, secondary, aromatic, and unsaturated alcohols Effective at elevated temperatures. ucc.ie
4-Dimethylaminopyridine (4-DMAP) Primary and secondary alcohols Can be used in excess to drive reactions to completion. ucc.ie
Borate/Zirconia Methyl/ethyl keto esters with primary, secondary, and unsaturated alcohols Selective for β-keto esters, reusable catalyst. nih.gov

Versatile Building Block for Heterocyclic Compound Construction

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com The synthesis of these important molecular scaffolds often relies on the use of versatile building blocks that can be readily cyclized to form the desired ring system. This compound and other β-keto esters are prime examples of such building blocks. soton.ac.uk

The 1,3-dicarbonyl moiety present in β-keto esters provides a reactive platform for condensation reactions with a variety of binucleophiles, leading to the formation of a wide range of heterocyclic systems. For example, the reaction of β-keto esters with hydrazines or hydroxylamine (B1172632) can yield pyrazoles and isoxazoles, respectively. Similarly, condensation with ureas or thioureas can lead to the formation of pyrimidines. The specific nature of the heterocyclic ring formed is determined by the structure of the binucleophile used in the cyclization reaction.

A general strategy for the synthesis of 4-isoxazolecarboxylic esters involves the reaction of an enamino ester with a primary nitro compound in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org This method allows for the construction of the isoxazole (B147169) ring with good regiocontrol, providing access to a variety of substituted isoxazoles that are valuable intermediates in organic synthesis. orgsyn.org

The versatility of β-keto esters as building blocks for heterocyclic synthesis is further enhanced by the ability to modify their structure prior to cyclization. The introduction of different substituents onto the β-keto ester backbone allows for the synthesis of a diverse library of heterocyclic compounds with varying electronic and steric properties. This diversity is crucial for applications in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure and the nature of its functional groups.

Utility in Total Synthesis of Natural Products

The total synthesis of natural products, which are often complex molecules with unique biological activities, represents a significant challenge in organic chemistry. The development of efficient and stereoselective synthetic routes to these molecules is a major driving force for the discovery of new synthetic methodologies. β-Keto esters, including this compound, have played a pivotal role in the total synthesis of numerous natural products. researchgate.net Their ability to serve as versatile intermediates allows for the construction of key structural motifs found in these complex targets. nih.gov

The reduction of α-keto substituted acrylate (B77674) compounds, which can be derived from β-keto esters, is an important transformation in the synthesis of natural products and other biologically active molecules. researchgate.net These reduction products serve as important intermediates for the construction of more complex molecular architectures. The development of chemoselective and enantioselective reduction methods is of particular importance, as the biological activity of many natural products is highly dependent on their stereochemistry.

Strategic Intermediate in Pharmaceutical Lead Compound Development

The development of new pharmaceutical agents is a long and arduous process that relies heavily on the ability of medicinal chemists to design and synthesize novel molecules with desired biological activities. The identification of "lead compounds," which are molecules that exhibit a promising biological profile, is a critical first step in this process. The structural modification of these lead compounds is then undertaken to optimize their potency, selectivity, and pharmacokinetic properties.

β-Keto esters, such as this compound, are valuable intermediates in the synthesis of pharmaceutical lead compounds. ucc.ienih.gov Their versatile reactivity allows for the introduction of a wide range of functional groups and structural motifs, which is essential for exploring the structure-activity relationships of a particular class of compounds. The ability to readily modify the structure of a molecule is a key advantage in the drug discovery process, as it allows for the rapid generation of a library of analogs for biological screening.

Optically active α-amino acid derivatives, which are important building blocks for many pharmaceuticals, can be synthesized through the asymmetric amination of β-keto esters. semanticscholar.org The use of chiral organocatalysts, such as bifunctional amine-thioureas, has enabled the development of highly enantioselective methods for this transformation. semanticscholar.org The resulting α-amino acid derivatives can then be incorporated into more complex molecules to generate novel pharmaceutical candidates.

Furthermore, β-keto esters are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com For example, ethyl 3-(nitromethyl)hexanoate, a derivative of a β-keto ester, is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug. nbinno.com The high purity of these intermediates is essential to ensure the quality and efficacy of the final drug product. nbinno.com

Catalytic Applications and Ligand Development from β-Keto Esters

While β-keto esters are primarily known for their role as substrates and intermediates in organic synthesis, they can also be utilized in the development of catalysts and ligands for transition metal-catalyzed reactions. The 1,3-dicarbonyl moiety can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.

The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to synthesize a single enantiomer of a chiral product. Chiral β-keto esters, or derivatives thereof, can be used as ligands to create a chiral environment around a metal center, thereby inducing enantioselectivity in a catalytic reaction.

Although the direct use of this compound as a ligand is not extensively documented, the general class of β-keto esters provides a versatile platform for ligand design. The ability to easily modify the substituents on the β-keto ester backbone allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which can have a profound impact on the outcome of a catalytic reaction.

Development of Novel Synthetic Methodologies Leveraging this compound Reactivity

The unique reactivity of this compound and other β-keto esters continues to inspire the development of novel synthetic methodologies. The presence of both electrophilic and nucleophilic sites within the same molecule allows for a rich and diverse range of chemical transformations. ucc.ienih.gov

One area of active research is the development of new catalytic methods for the functionalization of β-keto esters. For example, the indium(III) triflate-catalyzed addition of β-keto esters to alkynes provides a highly regioselective method for the formation of carbon-carbon bonds. orgsyn.org This reaction is particularly useful for the creation of quaternary carbon centers, which are common structural motifs in many natural products and pharmaceuticals. orgsyn.org The reaction can be performed under solvent-free conditions, making it an attractive method from an environmental perspective. orgsyn.org

Furthermore, thermal cascade reactions of diazodicarbonyl compounds, which can be derived from β-keto esters, with enol ethers provide a novel one-pot synthesis of diverse γ,δ-unsaturated β-ketoesters. rsc.org This methodology allows for the rapid construction of complex molecular structures from relatively simple starting materials.

The ongoing exploration of the reactivity of this compound and related compounds is likely to lead to the discovery of new and innovative synthetic methods that will further expand the toolkit of the modern organic chemist.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Methyl 4-ethyl-3-oxohexanoate, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Claisen condensation : React ethyl acetoacetate with methyl acrylate in the presence of a base (e.g., sodium ethoxide) to form the β-keto ester intermediate. Optimize temperature (60–80°C) and catalyst concentration via Design of Experiments (DOE) to maximize yield .
  • Enzymatic esterification : Use engineered lipases (e.g., Candida antarctica lipase B) for stereoselective synthesis under mild conditions (30–40°C, solvent-free), monitoring conversion via GC-MS .
    • Validation : Compare yields using ANOVA to identify significant factors (e.g., solvent polarity, catalyst loading).

Q. How should this compound be characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR : Assign peaks for the methyl ester (δ 3.6–3.8 ppm), ketone (δ 2.1–2.4 ppm), and ethyl group (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .
  • GC-MS : Monitor purity (>95%) and detect side products (e.g., decarboxylation derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements :

  • Use NIOSH-approved respirators for volatile organic compounds (VOCs) and nitrile gloves resistant to esters .
  • Conduct risk assessments for flammability (flash point ~80°C) and toxicity (LD50 data from animal studies) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., asymmetric hydrogenation)?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify regioselective pathways for ketone reduction .
  • Validate with kinetic isotope effects (KIEs) and compare experimental vs. simulated activation energies .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Systematic Analysis :

  • Conduct a meta-analysis of literature data (e.g., Scopus, Web of Science) using PRISMA guidelines to identify biases in substrate ratios or solvent systems .

    05 文献检索Literature search for meta-analysis
    02:58

  • Apply multivariate regression to isolate variables (e.g., catalyst type, temperature) contributing to divergent outcomes .

Q. What analytical techniques differentiate between keto-enol tautomerism in this compound under varying pH conditions?

  • Experimental Design :

  • Use variable-temperature NMR (VT-NMR) to monitor enol content (δ 5.3–5.5 ppm for enolic proton) in DMSO-d₆ at 25–60°C .
  • Quantify tautomeric equilibrium constants (Kₑq) via UV-Vis spectroscopy (λmax shift from 270 nm to 310 nm) .

Q. How does steric hindrance from the ethyl group influence the reactivity of the ketone moiety in this compound?

  • Kinetic Studies :

  • Compare reaction rates with analogous compounds (e.g., Methyl 4-methyl-3-oxohexanoate) in nucleophilic additions (e.g., Grignard reactions) .
  • Use X-ray crystallography to analyze bond angles and steric parameters in the crystal lattice .

Q. What methodologies assess the environmental impact of this compound in aqueous systems?

  • Ecotoxicology Protocols :

  • Perform OECD 301F biodegradability tests: Measure BOD₅/COD ratios under aerobic conditions .
  • Use LC-MS/MS to detect hydrolysis products (e.g., 4-ethyl-3-oxohexanoic acid) in simulated wastewater .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR shifts, kinetic constants) in appendices, with processed data (e.g., regression outputs, ANOVA tables) in the main text .
  • Figures : Use Arrhenius plots for activation energy calculations or heatmaps for meta-analysis results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.